molecular formula C9H7F3IN B8633127 5-Iodo-6-(trifluoromethyl)isoindoline

5-Iodo-6-(trifluoromethyl)isoindoline

Cat. No.: B8633127
M. Wt: 313.06 g/mol
InChI Key: SWDPTNXKMPOGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-6-(trifluoromethyl)isoindoline is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 5-Iodo-6-(trifluoromethyl)isoindoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-iodoaniline with trifluoroacetic anhydride followed by cyclization can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

5-Iodo-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The iodine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Iodo-6-(trifluoromethyl)isoindoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biological processes.

    Medicine: Some derivatives of this compound exhibit pharmacological activities and are being investigated for their therapeutic potential.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Iodo-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The presence of iodine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Iodo-6-(trifluoromethyl)isoindoline can be compared with other isoindole derivatives such as:

    1H-Isoindole, 2,3-dihydro-5-iodo-: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    1H-Isoindole, 2,3-dihydro-6-(trifluoromethyl)-: Lacks the iodine group, which may influence its chemical properties and biological activities. The presence of both iodine and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C9H7F3IN

Molecular Weight

313.06 g/mol

IUPAC Name

5-iodo-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H7F3IN/c10-9(11,12)7-1-5-3-14-4-6(5)2-8(7)13/h1-2,14H,3-4H2

InChI Key

SWDPTNXKMPOGOV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)I)C(F)(F)F

Origin of Product

United States

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